molecular formula C7H10O3S B14598149 Ethyl (acryloylsulfanyl)acetate CAS No. 61146-91-6

Ethyl (acryloylsulfanyl)acetate

Cat. No.: B14598149
CAS No.: 61146-91-6
M. Wt: 174.22 g/mol
InChI Key: PQMGNPTYDLQQAW-UHFFFAOYSA-N
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Description

Ethyl (acryloylsulfanyl)acetate is a thioester derivative characterized by an acryloyl group (CH₂=CHCO-) linked via a sulfanyl (-S-) moiety to an ethyl acetate backbone. This compound is of interest in organic synthesis, particularly in polymer chemistry and medicinal chemistry, due to its reactive acryloyl group and thioester functionality.

Properties

CAS No.

61146-91-6

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

ethyl 2-prop-2-enoylsulfanylacetate

InChI

InChI=1S/C7H10O3S/c1-3-7(9)11-5-6(8)10-4-2/h3H,1,4-5H2,2H3

InChI Key

PQMGNPTYDLQQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (acryloylsulfanyl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with acryloyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its reactive acryloyl group.

Mechanism of Action

The mechanism of action of ethyl (acryloylsulfanyl)acetate involves its interaction with various molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of ethyl sulfanyl/sulfonyl acetates depend on the substituents attached to the sulfur atom. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula CAS Number Key Properties Applications
Ethyl 2-(4-methylbenzenesulfonyl)acetate 4-Methylphenylsulfonyl C₁₁H₁₄O₄S Not specified Electron-withdrawing sulfonyl group enhances stability; high crystallinity Intermediate in drug synthesis
Ethyl [(trimethylsilyl)sulfanyl]acetate Trimethylsilyl C₇H₁₆O₂SSi 723336-86-5 Silicon-based substituent improves thermal stability; hydrolytically sensitive Protective group in organometallic chemistry
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate 3,4-Dichlorophenyl C₁₀H₁₀Cl₂O₂S 1039844-00-2 Chlorine atoms enhance electrophilicity; potential bioactivity Agrochemical or pharmaceutical precursor
Ethyl 2-(chlorosulfonyl)acetate Chlorosulfonyl C₄H₇ClO₄S 55896-93-0 Highly reactive; acts as a sulfonating agent Key intermediate in sulfonation reactions
Ethyl ((phenylsulfonyl)amino)acetate Phenylsulfonamido C₁₀H₁₃NO₄S 374067-95-5 Combines sulfonamide and ester functionalities; moderate solubility Antibacterial agent synthesis

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: Sulfonyl groups (e.g., in ) increase stability but reduce nucleophilicity, making these compounds suitable for controlled reactions .
  • Steric Effects :
    • Bulky substituents like trimethylsilyl () hinder reactivity but improve thermal stability, ideal for high-temperature processes .

Key Research Findings

  • Biological Activity: Sulfonamide derivatives () show moderate antimicrobial activity, highlighting the importance of the sulfonyl-amino linkage .
  • Structural Insights : Crystallographic data () reveal planar configurations in aryl-substituted analogs, influencing packing efficiency and solubility .

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